

# Terevalefim: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: Terevalefim

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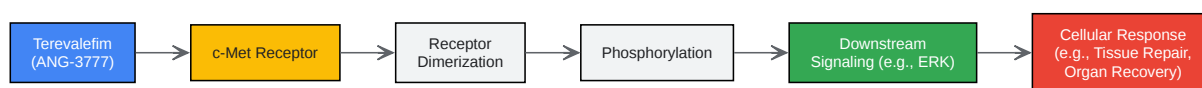
## Introduction

**Terevalefim** (formerly known as ANG-3777) is a small molecule designed as a mimetic of hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.<sup>[1]</sup> By mimicking the biological activity of HGF, **Terevalefim** has been investigated as a therapeutic agent for acute organ injuries, with a primary focus on kidney-related conditions such as delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated acute kidney injury (CSA-AKI).<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Terevalefim**, along with insights into its mechanism of action and the experimental methodologies used in its evaluation.

## Mechanism of Action: c-Met Receptor Activation

**Terevalefim**'s therapeutic potential stems from its ability to activate the HGF/c-Met signaling pathway. This pathway is central to tissue repair and organ recovery.<sup>[1]</sup> Preclinical studies have demonstrated that **Terevalefim** induces the dimerization and subsequent phosphorylation of the c-Met receptor. This activation initiates a cascade of downstream signaling events that are dependent on the presence of c-Met. In vivo experiments have confirmed that **Terevalefim** selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading to the activation of downstream effectors such as ERK. Notably, **Terevalefim**'s activity is

specific to the c-Met receptor, with no observed phosphorylation of other growth factor receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of **Terevalefim** is its substantially longer half-life compared to natural HGF, which is intended to provide a more sustained therapeutic effect.



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Figure 1: **Terevalefim**'s activation of the c-Met signaling pathway.

## Pharmacokinetics

Detailed quantitative pharmacokinetic data for **Terevalefim** in humans remains largely unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers (NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption, metabolism, and excretion study, has not been made publicly available. Consequently, key pharmacokinetic parameters such as C<sub>max</sub>, AUC, elimination half-life, clearance, and volume of distribution are not available for inclusion in this guide.

## Pharmacodynamics

The pharmacodynamic effects of **Terevalefim** have been primarily assessed through clinical outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.

## Preclinical Pharmacodynamics

In vivo studies in rat models of renal injury have demonstrated that **Terevalefim** induces the phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and reperfusion, intravenous administration of **Terevalefim** at 2 mg/kg resulted in a robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in healthy rats showed that a 40 mg/kg intraperitoneal injection of **Terevalefim** led to peak phosphorylation of liver c-Met at 1-hour post-injection.

## Clinical Pharmacodynamics

The clinical pharmacodynamics of **Terevalefim** have been evaluated in the context of its therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-associated acute kidney injury (CSA-AKI).

Table 1: Summary of Clinical Pharmacodynamic Outcomes

Clinical Trial	Patient Population	Dose and Administration	Key Pharmacodynamic Endpoints and Results	Citation(s)
Phase 2	Kidney transplant recipients at high risk for DGF	2 mg/kg IV, once daily for 3 days	<ul style="list-style-type: none"><li>- More likely to achieve <math>\geq 1200</math> cc urine output over 24 hours by day 28 (83.3% vs. 50% for placebo).</li><li>- Showed larger increases in urine output, lower serum creatinine, and higher eGFR compared to placebo.</li></ul>	
Phase 3 (GIFT trial)	Kidney transplant recipients with signs of DGF	2 mg/kg IV, once daily for 3 days	<ul style="list-style-type: none"><li>- Did not meet the primary endpoint of a statistically significant difference in eGFR at 12 months.</li><li>- Showed a numerical, but not statistically significant, improvement in eGFR in patients who completed the trial (57.1 mL/min/1.73m<sup>2</sup></li></ul>	

vs. 52.2  
mL/min/1.73m<sup>2</sup>  
for placebo).

Phase 2  
(GUARD trial)

Patients at risk  
for CSA-AKI

2 mg/kg IV, once  
daily for 4 days

- Did not meet  
the primary  
endpoint of  
preventing the  
development of  
AKI.

## Experimental Protocols

### In Vivo c-Met Phosphorylation Assay in a Rat Model of Renal Ischemia and Reperfusion

This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of **Terevalefim** on its target, the c-Met receptor.

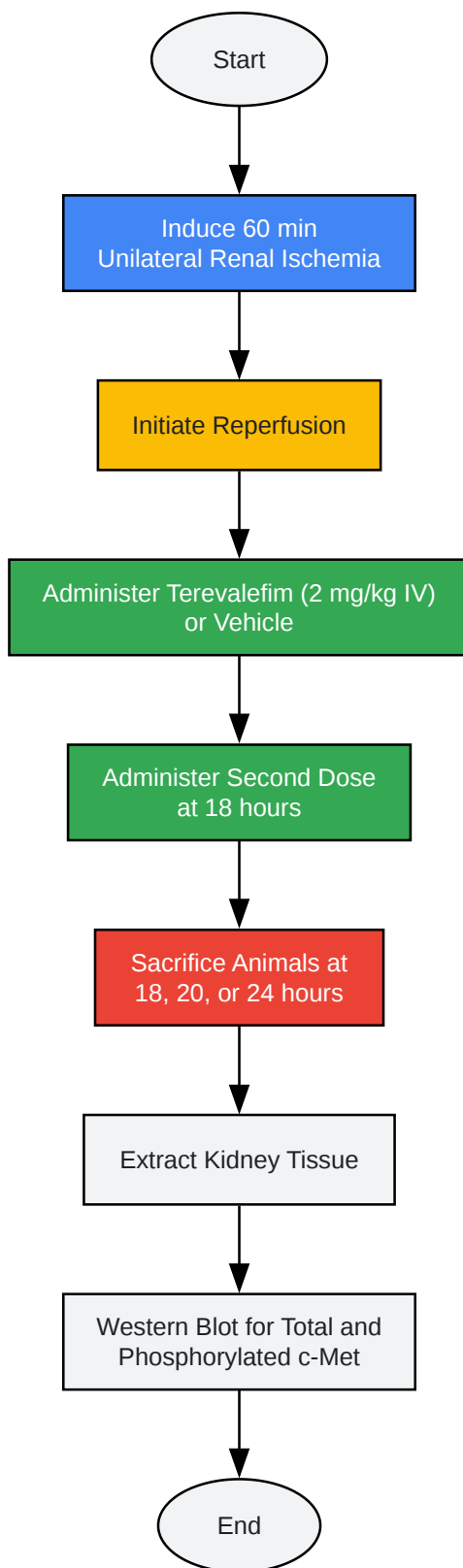
Objective: To determine if **Terevalefim** induces phosphorylation of c-Met in the kidneys of rats following ischemia-reperfusion injury.

Animal Model: Adult male Sprague-Dawley (SD) rats.

Experimental Procedure:

- Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal ischemia.
- Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of **Terevalefim** (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-reperfusion.
- Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.
- Sample Preparation: Kidney extracts are prepared for analysis.

- Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot analysis.



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Figure 2: Workflow for the in vivo c-Met phosphorylation assay.

## Safety and Tolerability

Across the clinical trial program, **Terevalefim** has been generally well-tolerated. In the Phase 2 trial for DGF, the proportion of patients experiencing adverse events was similar between the **Terevalefim** and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of treatment-emergent adverse events and serious adverse events was comparable between the two groups.

## Conclusion

**Terevalefim** is a c-Met agonist that has shown biological activity in preclinical models and early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials highlight the challenges in translating this mechanism into robust clinical efficacy. Further research and data disclosure will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of **Terevalefim** and to determine its ultimate therapeutic potential.

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- To cite this document: BenchChem. [Terevalefim: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198262#pharmacokinetics-and-pharmacodynamics-of-terevalefim]

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